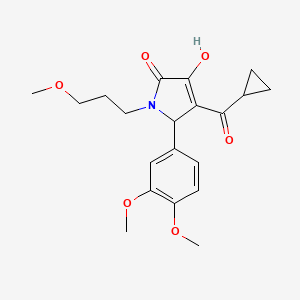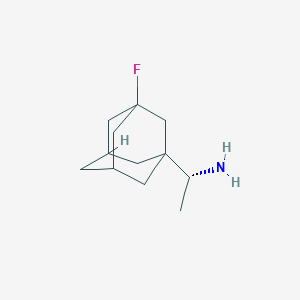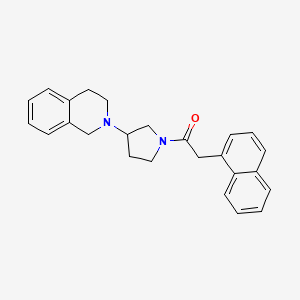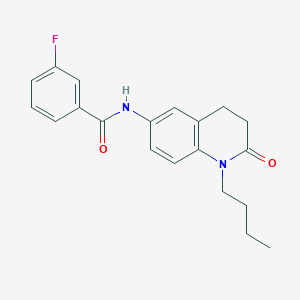
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one” is a complex organic molecule. It contains a pyrrolin-2-one group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains methoxy and cyclopropylcarbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolin-2-one ring, which would contribute to its reactivity and possibly its biological activity. The methoxy groups could potentially participate in reactions involving cleavage of the carbon-oxygen bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The lactam (pyrrolin-2-one) group could undergo hydrolysis to form an amino acid. The methoxy groups could be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar lactam group and methoxy groups could impact the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Biological Activity
5-Aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones, a class of compounds related to the specified chemical, have been synthesized through the reaction of methyl esters of acylpyruvic acids with aromatic aldehydes and 2,2-dimethoxyethanamine. The structures of these compounds were confirmed by IR and 1H NMR spectroscopy. Their antibacterial and analgesic activities were investigated, highlighting the potential of these compounds in medical research and pharmaceutical applications (Gein et al., 2010; Gein et al., 2010).
Electroorganic Chemistry
In the field of electroorganic chemistry, 1-Methoxycarbonyl-2,5-dimethoxypyrrolidine, a compound structurally similar to the specified chemical, was used in the formation of the 9-Azabicyclo(4.2.1)nonane skeleton, which further emphasizes the versatility of these compounds in synthetic organic chemistry (Shono et al., 1987).
Reactivity and Substitution Reactions
The reactivity of 5-(3,4-Dimethoxyphenyl)pyrazine-2,3-dicarbonitrile, a compound with a similar structural framework, with methanol under basic conditions was studied. This research provides insights into the selectivity between addition and substitution reactions, which is crucial for understanding the chemical behavior and potential applications of such compounds in synthetic and medicinal chemistry (Tsuzuki et al., 1985).
Future Directions
properties
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-25-10-4-9-21-17(13-7-8-14(26-2)15(11-13)27-3)16(19(23)20(21)24)18(22)12-5-6-12/h7-8,11-12,17,23H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPXQTHIKSURHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)



![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)

![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)


![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)